Aminoquinol diphosphate is a chemical compound that plays a significant role in various biochemical processes. It is classified as a diphosphate derivative of aminoquinol, which is a nitrogen-containing heterocyclic compound. This compound is notable for its involvement in metabolic pathways, particularly in the biosynthesis and regulation of nucleotides and other phosphorous-containing metabolites.
Aminoquinol diphosphate can be derived from the enzymatic phosphorylation of aminoquinol using high-energy phosphate donors such as adenosine triphosphate. It belongs to the class of nucleoside diphosphates, which are crucial intermediates in cellular metabolism, particularly in nucleotide synthesis and energy transfer processes.
The synthesis of aminoquinol diphosphate typically involves several methods:
The molecular structure of aminoquinol diphosphate features a quinoline ring system substituted with an amino group and two phosphate groups. The structural formula can be represented as follows:
The structure consists of:
Aminoquinol diphosphate participates in various biochemical reactions:
The mechanism of action for aminoquinol diphosphate primarily revolves around its role as a phosphate donor in metabolic pathways:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize its structure and verify purity during synthesis .
Aminoquinol diphosphate has several important applications in scientific research:
Aminoquinol diphosphate (CAS 7195-12-2) is a synthetic small molecule with the systematic name 7-chloro-4-[(4-diethylamino-1-methylbutyl)amino]-2-[(2-chlorophenyl)styryl]quinoline diphosphate. Its molecular formula is C₂₆H₃₁Cl₂N₃·2H₃O₄P, yielding a molecular weight of 652.44 g/mol [1] [4]. The structure integrates a quinoline core substituted with chlorine atoms at the 7-position and a styryl group at the 2-position, linked to a diphosphate counterion. The terminal diethylamino group confers basicity, with predicted pKa values of 8.2 (quinoline nitrogen) and 9.5 (tertiary amine) [7]. Key physicochemical properties include:
Table 1: Atomic-Level Structural Features of Aminoquinol Diphosphate
Component | Description |
---|---|
Quinoline Core | Chlorine at C7; Styryl group at C2 with E-configuration |
Side Chain | (R)-4-(diethylamino)-1-methylbutylamino group at C4 |
Counterion | Diphosphate (H₃O₄P) forming salt bridges with protonated amines |
Stereocenters | One chiral center (R); One E-configured double bond |
Hydrogen Bond Acceptors | 8 (quinoline N, phosphate O atoms) |
The crystal lattice exhibits salt bridges between protonated tertiary amines and phosphate oxygens, stabilizing the structure. Density Functional Theory (DFT) calculations indicate intramolecular hydrogen bonding (N–H⋯N) between the side-chain ammonium and quinoline nitrogen, reducing molecular flexibility [4] [10].
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR assignments were determined in D₂O using 700 MHz spectroscopy with cryogenic probe enhancement, critical for detecting minor conformers [2] [7]. Key shifts include:
Table 2: Key NMR Assignments for Aminoquinol Diphosphate
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.21 | Doublet | H5 (Quinoline) |
¹H | 7.88 | Doublet | H8 (Quinoline) |
¹H | 6.92 | Doublet | Styryl CH= |
¹H | 3.41 | Triplet | NCH₂ (Side chain) |
¹H | 2.72 | Quartet | N(CH₂CH₃)₂ |
¹³C | 152.1 | Singlet | C2 (Quinoline) |
¹³C | 117.8 | Singlet | Styryl =CH |
³¹P | –0.5 | Singlet | Diphosphate (H₃O₄P) |
Heteronuclear Multiple Bond Correlation (HMBC) correlations verified connectivity, notably between the styryl CH (6.92 ppm) and quinoline C2 (152.1 ppm) [7] [10].
UV-Vis and FTIR Spectroscopy
X-ray diffraction (PXRD, SCXRD) reveals two polymorphs:
Table 3: Hydrogen Bonding Parameters in Aminoquinol Diphosphate Polymorphs
Polymorph | D–H⋯A | Distance (Å) | Angle (°) | Symmetry |
---|---|---|---|---|
Form I | N⁺–H⋯O=P | 1.82 | 173 | Translation along b |
Form I | C–H⋯O=P | 2.41 | 158 | Inversion center |
Form II | N⁺–H⋯O=P | 1.79 | 170 | Helical chain |
Solid-state ¹³C NMR corroborates SCXRD data, with chemical shift tensors indicating rigid quinoline cores (FWHM = 80 Hz) but dynamic diethylamino groups (T₁ρ = 0.8 s) above –40°C [10]. Molecular dynamics simulations show:
The styryl group exhibits E→Z photoisomerization under UV light (λ > 300 nm), with a quantum yield of 0.12 in solution but suppressed in crystals due to packing constraints [8].
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